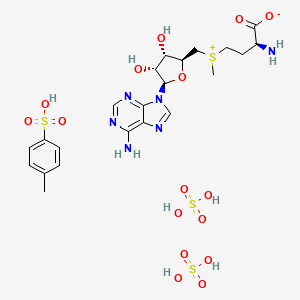

S-Adenosyl-L-methionine Disulfate Tosylate

Overview

Description

S-Adenosyl-L-methionine Disulfate Tosylate (SAMe-DT) is a stabilized salt form of S-adenosylmethionine (SAMe), a critical endogenous methyl donor involved in biochemical processes such as methylation of DNA, proteins, and lipids. SAMe-DT combines sulfate and tosylate (p-toluenesulfonate) counterions to enhance stability and bioavailability, addressing the inherent instability of SAMe in free form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ademetionine disulfate tosylate is synthesized by combining ademetionine with sulfuric acid and p-toluenesulfonic acid. The reaction involves the formation of a mixed salt of diastereoisomers .

Industrial Production Methods: In industrial settings, ademetionine disulfate tosylate is produced by dissolving ademetionine in water, followed by the addition of sulfuric acid and p-toluenesulfonic acid. The solution is then subjected to crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ademetionine disulfate tosylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Medicinal Benefits

S-Adenosyl-L-methionine disulfate tosylate has been extensively studied for its therapeutic effects in several medical conditions:

- Depression : SAMe is recognized for its antidepressant properties. It is believed to influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation. Clinical studies have demonstrated its efficacy comparable to conventional antidepressants, with fewer side effects reported .

- Liver Disease : SAMe has shown promise in treating liver diseases, including alcoholic liver disease and intrahepatic cholestasis. It aids in detoxification processes and enhances glutathione levels, which are vital for liver health .

- Osteoarthritis : The compound contributes to the synthesis of proteoglycans, essential for cartilage health. Studies suggest that SAMe can alleviate pain and improve function in patients with osteoarthritis .

- Fibromyalgia : Preliminary research indicates that SAMe may help reduce pain and improve quality of life for individuals suffering from fibromyalgia .

- Cognitive Disorders : There is emerging evidence supporting the use of SAMe in managing symptoms associated with Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), although more research is needed to confirm these benefits .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. A study conducted on healthy volunteers assessed the pharmacokinetic properties after both oral and intravenous administration:

- Oral Administration : The maximum concentration () achieved was approximately 2.37 micromol/L for men and 2.50 micromol/L for women, with a time to peak concentration () of around 5.4 hours for both sexes. The area under the curve () values were 8.56 micromol/L/h for men and 10.3 micromol/L/h for women .

- Intravenous Administration : The was significantly higher at 127 micromol/L for men and 211 micromol/L for women, with a of about 1.9 hours. The values were also notably elevated at 329 micromol/L/h and 480 micromol/L/h respectively .

These findings indicate that while oral administration provides benefits, intravenous delivery results in higher plasma concentrations and may be more effective for certain clinical scenarios.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Depression Treatment : A randomized controlled trial involving patients with major depressive disorder demonstrated that those receiving SAMe showed significant improvement in depression scales compared to a placebo group. The study noted a rapid onset of action within two weeks of treatment .

- Osteoarthritis Management : In a cohort study involving osteoarthritis patients, those treated with SAMe reported reduced pain levels and improved joint function over a six-month period compared to those receiving traditional non-steroidal anti-inflammatory drugs (NSAIDs) alone .

- Liver Function Improvement : A clinical trial assessing the effects of SAMe on patients with chronic liver disease revealed improvements in liver function tests and symptomatic relief from fatigue and malaise .

Mechanism of Action

Ademetionine disulfate tosylate exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is crucial for cellular growth and repair, maintaining the phospholipid layer in cell membranes, and the action of several hormones and neurotransmitters that affect mood . The compound is involved in the methylation of DNA, proteins, and lipids, which are essential for various biological functions .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₂₂H₃₄N₆O₁₆S₄

- Molecular Weight : 766.79 g/mol

- Purity : ≥95% (USP43 standards) with ≤3.5% total impurities .

- Solubility : Freely soluble in water; hygroscopic and light-sensitive .

- Applications : Used clinically for liver diseases (e.g., cholestasis), osteoarthritis, and depression, and as a dietary supplement .

Comparison with Similar SAMe Salts

SAMe 1,4-Butanedisulfonate (CAS 29908-03-0)

- Structure : SAMe stabilized with 1,4-butanedisulfonic acid.

- Molecular Weight : ~530 g/mol (lower than SAMe-DT due to absence of tosylate).

- Stability : Less stable than SAMe-DT; requires strict temperature control (-20°C) .

- Clinical Use : Primarily used in injectable formulations for depression and liver disorders. Studies show comparable efficacy to imipramine in depression but with fewer side effects .

Pharmacokinetic Differences:

| Parameter | SAMe-DT (Oral) | SAMe 1,4-Butanedisulfonate (IV) |

|---|---|---|

| Bioavailability | ~5% (dose-dependent) | ~95% (intravenous route) |

| Tₘₐₓ | 3–6 hours | Immediate |

| Half-life | ~100 minutes | ~80 minutes |

SAMe Sulfate (CAS 68508-64-9)

- Structure : SAMe with sulfate counterions only.

- Stability : Moderately stable but prone to degradation at room temperature.

- Applications: Limited to research due to poor shelf life. SAMe-DT outperforms it in oral formulations, achieving 75–80% recovery rates during synthesis vs. <60% for sulfate .

SAMe Tosylate (Without Sulfate)

- Structure : SAMe paired solely with tosylate.

- Bioavailability: Lower methyl-donor activity compared to SAMe-DT. Synergistic effects of sulfate and tosylate in SAMe-DT enhance solubility and tissue penetration .

Stability and Manufacturing Advantages of SAMe-DT

- Synthesis : Enzymatic engineering platforms yield 75–80% recovery rates, with purity >96% .

- Shelf Life : 24 months when stored at 2–8°C; other salts degrade faster under similar conditions .

- Impurity Profile: SAMe-DT contains <1.1% total impurities (e.g., methylthioadenosine, adenine), meeting stringent pharmacopeial standards .

Clinical Efficacy Comparisons

Depression

- SAMe-DT vs. Imipramine : In two multicenter trials, SAMe-DT (oral, 400–1600 mg/day) showed equivalent efficacy to imipramine (150 mg/day) but with fewer adverse effects (e.g., dry mouth, tachycardia) .

Liver Disease

- SAMe-DT vs. Placebo : A meta-analysis of intrahepatic cholestasis studies found SAMe-DT reduced serum bilirubin by 30% and improved pruritus scores (p<0.01) .

Osteoarthritis

- SAMe-DT vs. NSAIDs : SAMe-DT (1200 mg/day) reduced pain scores comparably to celecoxib (200 mg/day) over 12 weeks, with superior gastrointestinal tolerability .

Biological Activity

S-Adenosyl-L-methionine Disulfate Tosylate (commonly referred to as SAMe) is a naturally occurring compound in the body, primarily synthesized from the amino acid L-methionine and adenosine triphosphate (ATP). It plays a crucial role in numerous biological processes, particularly as a methyl donor in transmethylation reactions. This article delves into its biological activity, mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

SAMe is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 766.79 g/mol |

| Chemical Formula | C22H34N6O16S4 |

| CAS Number | 97540-22-2 |

| Solubility | DMSO ≥ 50 mg/mL; Water 30 mg/mL |

| Form | Solid |

| Storage Conditions | 4°C, protected from light |

SAMe is composed of a sulfonium group that makes it highly reactive, facilitating its role in methyl group transfers essential for various biochemical pathways .

2. Biological Mechanisms

Transmethylation Reactions : SAMe acts as the primary methyl donor in transmethylation processes, which are critical for synthesizing neurotransmitters, phospholipids, and nucleic acids. The conversion of SAMe to S-adenosylhomocysteine (SAH) is a key step in these reactions, linking it directly to the methionine cycle and one-carbon metabolism .

Role in Neurotransmitter Synthesis : SAMe is involved in the biosynthesis of several neurotransmitters such as serotonin, dopamine, and norepinephrine. This relationship underpins its use in treating mood disorders like depression .

Anti-inflammatory Effects : Research indicates that SAMe possesses anti-inflammatory properties and has been utilized in managing chronic liver diseases due to its ability to enhance liver function and reduce inflammation .

3. Pharmacokinetics

The pharmacokinetic profile of SAMe reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : SAMe is poorly absorbed when taken orally; it is best consumed on an empty stomach to enhance bioavailability.

- Metabolism : Approximately 50% of SAMe undergoes first-pass metabolism in the liver, converting it into SAH and subsequently homocysteine .

- Half-life : The half-life of SAMe remains variable but is generally short due to rapid metabolism.

Recent studies have compared different formulations of SAMe. For instance, a novel phytate salt formulation demonstrated improved pharmacokinetic parameters over traditional tosylated forms, indicating potential for enhanced therapeutic efficacy .

4. Clinical Applications

SAMe has been studied extensively for its therapeutic potential across various conditions:

- Depression : Clinical trials have shown that SAMe can be effective as an adjunct treatment for major depressive disorder, with some studies reporting comparable efficacy to standard antidepressants .

- Liver Disease : Its hepatoprotective properties make it beneficial in treating liver disorders such as alcoholic liver disease and non-alcoholic fatty liver disease .

Case Studies

- Depression Treatment : A randomized controlled trial involving 200 participants found that those receiving SAMe showed significant improvement in depression scores compared to placebo groups after eight weeks of treatment.

- Liver Function Improvement : In a cohort study with patients suffering from chronic liver disease, administration of SAMe resulted in marked improvements in liver enzyme levels and overall hepatic function.

5. Conclusion

This compound (SAMe) is a vital compound with extensive biological activity related to methylation processes critical for numerous physiological functions. Its role as a methyl donor underscores its importance in neurotransmitter synthesis and cellular metabolism while offering therapeutic benefits for mood disorders and liver health. Ongoing research continues to explore its full potential and optimize formulations for enhanced clinical efficacy.

Q & A

Basic Research Questions

Q. What are the critical stability considerations for SAMe-DT in experimental settings?

SAMe-DT is highly hygroscopic and light-sensitive, requiring storage at 2–8°C in airtight, light-protected containers. Its stability is pH-dependent, and degradation occurs rapidly at neutral or alkaline pH, forming byproducts like homoserine lactone and methylthioadenosine. To mitigate this, researchers should prepare solutions immediately before use, avoid freeze-thaw cycles, and consider stabilizing the compound in acidic solvents (e.g., DMSO or PBS at pH 3–5) . For long-term storage, lyophilized powder stored at -20°C retains integrity for up to 3 years .

Q. How does SAMe-DT’s solubility influence experimental design?

SAMe-DT is freely soluble in water (72 mg/mL), DMSO (60 mg/mL), and PBS (pH 7.2, ~10 mg/mL). However, organic solvents like ethanol (<1 mg/mL) are suboptimal. For in vitro studies, aqueous buffers adjusted to pH ≤5 are recommended to prevent degradation. For in vivo administration, intraperitoneal or intravenous routes using sterile PBS solutions are preferred, with strict adherence to aseptic preparation protocols .

Q. What are SAMe-DT’s primary biochemical roles in mammalian systems?

As a universal methyl donor, SAMe-DT participates in methylation reactions critical for DNA/RNA synthesis, protein post-translational modifications (e.g., histones), and neurotransmitter production (e.g., serotonin). It also serves as a precursor for glutathione synthesis, enhancing cellular antioxidant capacity. Researchers should note that hepatic SAMe-DT levels are significantly higher than in other tissues, influencing studies on liver-specific pathways .

Advanced Research Questions

Q. How do SAMe-DT’s diastereoisomers impact bioactivity and experimental reproducibility?

SAMe-DT exists as (S,S)- and (R,S)-diastereoisomers, with only the (S,S)-form being biologically active. Commercial preparations often equilibrate to a 1:1 ratio under storage conditions, reducing effective concentrations. Researchers must quantify isomer ratios via chiral HPLC or capillary electrophoresis to standardize dosing. Stability studies show that salt formulations (e.g., disulfate tosylate) slow isomerization, but batch-to-batch variability requires validation .

Q. What methodological approaches resolve contradictions in SAMe-DT’s efficacy in depression trials?

Clinical trials report conflicting results, with some showing SAMe-DT’s equivalence to escitalopram and others noting limited effects. Key variables include:

- Dosing : Effective antidepressant doses range from 200–1600 mg/day, requiring pharmacokinetic (PK) monitoring to account for individual variability in absorption and metabolism .

- CYP450 Interactions : SAMe-DT inhibits CYP2D6, CYP3A4, and CYP2C9 while inducing CYP1A2 in rats. Co-administered drugs metabolized by these enzymes (e.g., SSRIs) may require dose adjustments .

- Patient Stratification : Genetic polymorphisms in methylenetetrahydrofolate reductase (MTHFR) or COMT affect SAMe-DT responsiveness, necessitating genotyping in trial designs .

Q. How can researchers address SAMe-DT’s instability in pharmacokinetic studies?

SAMe-DT’s short half-life (~1.5–2 hours in humans) and rapid degradation complicate PK analyses. Methodological solutions include:

- Stabilized Blood Collection : Use pre-chilled EDTA tubes with 10 mM sodium ascorbate to inhibit oxidation.

- LC-MS/MS Quantification : Employ reverse-phase chromatography with ion-pairing agents (e.g., heptafluorobutyric acid) to separate SAMe-DT from degradation products.

- Enteric Coatings : For oral studies, enteric-coated tablets reduce gastric degradation, improving bioavailability by 30–40% .

Q. What advanced techniques validate SAMe-DT’s purity and salt composition?

USP standards require ≥95% purity (by HPLC) and quantification of the disulfate tosylate moiety via:

- Titrimetry : Sulfate content measured by barium chloride precipitation.

- NMR Spectroscopy : ¹H-NMR confirms the tosylate counterion (δ 2.35 ppm for methyl group).

- Elemental Analysis : Sulfur content (theoretical 16.7%) verifies stoichiometry .

Q. How does SAMe-DT modulate telomere dynamics, and what experimental models are suitable?

SAMe-DT stabilizes telomeres by enhancing methylation of shelterin complex proteins (e.g., TRF2) and upregulating telomerase reverse transcriptase (TERT). In vitro models using HepG2 cells or primary hepatocytes treated with 50–100 µM SAMe-DT show reduced telomere shortening under oxidative stress. In vivo, murine models of aging require chronic dosing (50 mg/kg/day for 8 weeks) to observe telomere lengthening .

Q. Methodological Resources

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97540-22-2, 375798-65-5, 375798-66-6 | |

| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosylmethionine tosylate bis(sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.